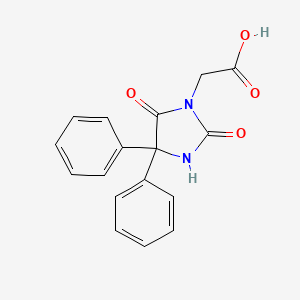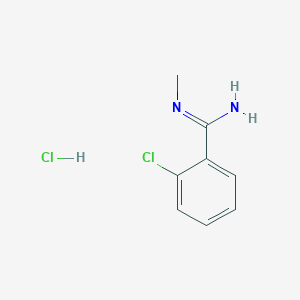
2-chloro-N-methylbenzene-1-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-methylbenzene-1-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1803598-95-9 . It has a molecular weight of 205.09 and its IUPAC name is 2-chloro-N-methylbenzimidamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClN2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h2-5H,1H3,(H2,10,11);1H . This code provides a specific representation of the molecular structure.Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
The chemical structure of compounds related to 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride has been extensively studied. For instance, a compound with a similar structure, 2-Chloromethyl-1-methyl-1,3-benzimidazole, was synthesized from N-methylbenzene-1,2-diamine and 2-chloroacetic acid, demonstrating the planarity of the benzimidazole unit and the displacement of the Cl atom from this plane. The methyl group in this structure was statistically disordered, indicating flexibility in the chemical structure (Han et al., 2011).
Material Properties and Thermal Stability
In the field of materials science, derivatives of 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride have been utilized to synthesize novel polymers with significant thermal stability. For instance, a series of polyimides having azomethine functionality in the backbone was synthesized, revealing amorphous nature and solubility in common solvents, and exhibiting significant thermal stability, with degradation temperatures ranging from 480–535 °C in nitrogen (Iqbal et al., 2015). This indicates the potential of such compounds in developing high-performance engineering plastics and other industrial materials.
Chemical Reactivity and Applications
The reactivity of methylbenzenes, closely related to 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride, has been a subject of research due to their significant presence in transportation fuels. Their behavior in combustion systems, such as variations in octane rating, ignition delay, and laminar flame speed, has been explored, demonstrating the role of methyl groups and the ortho effect in controlling reactivity. This has led to the development of empirical relationships and understanding of unique oxidation chemistry, which is crucial for designing efficient fuel systems (Silva & Bozzelli, 2010).
Agricultural Applications
In agriculture, derivatives of this chemical compound have been used in the development of carrier systems for fungicides. Solid lipid nanoparticles and polymeric nanocapsules were used as carrier systems for fungicides, showing high association efficiency and modified release profiles, leading to reduced toxicity and environmental impact (Campos et al., 2015). This demonstrates the compound's potential in enhancing agricultural practices through advanced material design.
Medical and Biological Research
In the medical field, derivatives of 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride have been explored for their antibacterial and anticancer properties. Silver(I) complexes of mono- and bidentate N-heterocyclic carbene ligands showed promising results in in vitro antibacterial and anticancer studies, revealing the compound's potential in medical applications (Haque et al., 2015).
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
2-chloro-N'-methylbenzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h2-5H,1H3,(H2,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNINIBKWBZCPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=CC=C1Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methylbenzene-1-carboximidamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B2637777.png)
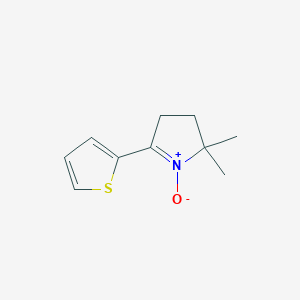
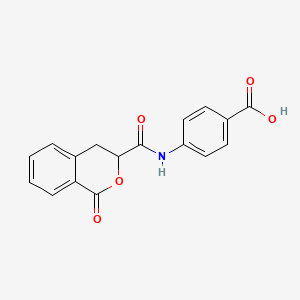
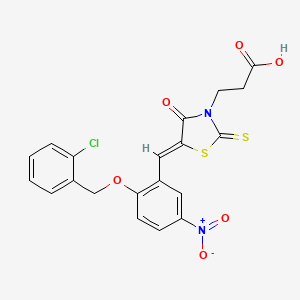
![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2637787.png)
![3-(4-Bromophenyl)-8-(2-chloro-6-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2637788.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2637789.png)
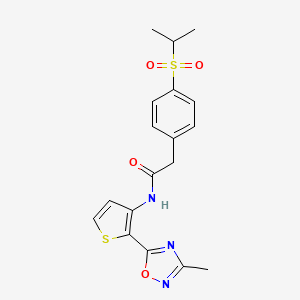
![2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2637793.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2637794.png)
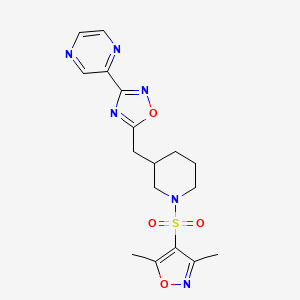
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2637797.png)

